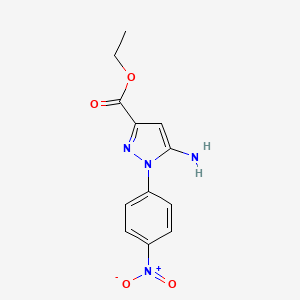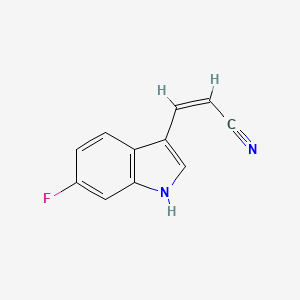
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Descripción general
Descripción
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is an organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoroindole.
Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction. This involves the reaction of 6-fluoroindole with malononitrile in the presence of a base such as piperidine.
Isomerization: The (Z)-isomer can be obtained by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The acrylonitrile group can be reduced to form amines or other derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield 3-(6-fluoro-1H-indol-3-yl)propylamine.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile can be used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Biology
In biological research, indole derivatives are often studied for their interactions with enzymes and receptors, making this compound a candidate for biochemical assays.
Medicine
The compound may have potential as a lead compound in drug discovery, particularly for targeting diseases where indole derivatives have shown efficacy, such as cancer or neurological disorders.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for functional materials.
Mecanismo De Acción
The mechanism of action of (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluoro group may enhance binding affinity or selectivity, while the acrylonitrile moiety could participate in covalent interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indol-3-yl)acrylonitrile: Lacks the fluoro group, which may result in different biological activity.
6-Fluoroindole:
3-(6-Chloro-1H-indol-3-yl)acrylonitrile: Similar structure but with a chloro group instead of a fluoro group, which could affect its reactivity and biological properties.
Uniqueness
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is unique due to the combination of the fluoro group and acrylonitrile moiety, which can influence its chemical reactivity and biological activity. This combination may offer advantages in terms of binding affinity, selectivity, and stability compared to similar compounds.
Propiedades
IUPAC Name |
(Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIHGFKKGMRNQ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


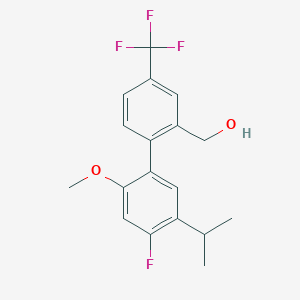

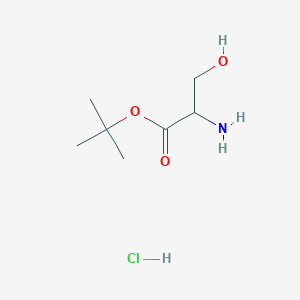
![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)
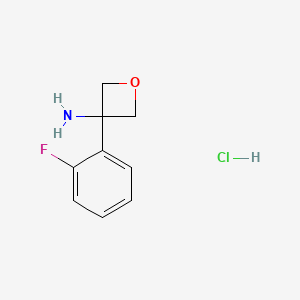
![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
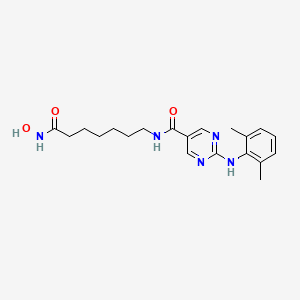
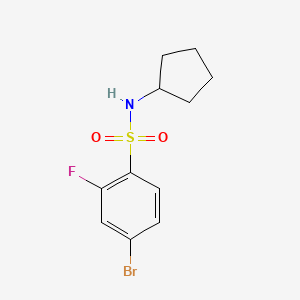
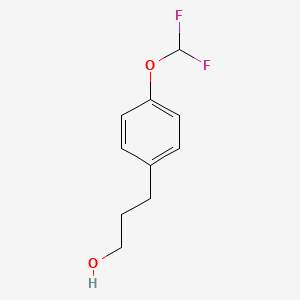
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)


![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
